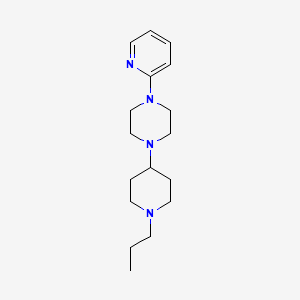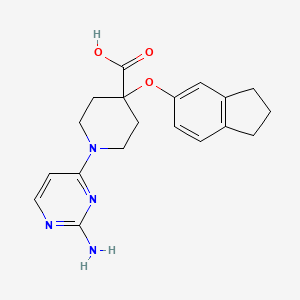
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide, also known as ENPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.37 g/mol.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its anticancer properties. Studies have shown that N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide inhibits the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
In agriculture, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been studied for its herbicidal properties. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to inhibit the growth of various weeds by disrupting the photosynthetic process. This makes N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide a potential alternative to traditional herbicides that can have negative environmental impacts.
In materials science, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been investigated for its potential use as a dye. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have good solubility and stability, making it a potential candidate for use in textile and paper industries.
Wirkmechanismus
The mechanism of action of N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide varies depending on its application. In cancer cells, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to induce apoptosis by activating caspase-3 and caspase-9 and downregulating Bcl-2 expression. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to disrupt cell cycle progression by inhibiting cyclin-dependent kinases and inducing cell cycle arrest at the G2/M phase.
In weeds, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide inhibits the photosynthetic process by inhibiting the activity of photosystem II. This leads to the accumulation of reactive oxygen species and ultimately causes cell death.
Biochemical and Physiological Effects
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to have various biochemical and physiological effects depending on its application. In cancer cells, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to decrease cell viability and induce apoptosis. In addition, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has been found to decrease the expression of pro-inflammatory cytokines and increase the expression of antioxidant enzymes.
In weeds, N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide causes chlorosis and necrosis by inhibiting the photosynthetic process. This leads to a decrease in plant growth and ultimately causes plant death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility and stability. In addition, it has shown promising results in various studies, making it a potential candidate for further research.
However, there are also limitations to using N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide in lab experiments. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has low water solubility, which can make it difficult to administer to cells or organisms. In addition, its mechanism of action can vary depending on the application, making it important to carefully design experiments to ensure accurate results.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide. In medicine, further studies could investigate its potential as a treatment for inflammatory diseases and other conditions. In addition, studies could investigate its potential as a combination therapy with other anticancer agents.
In agriculture, further studies could investigate its potential as a herbicide for various crops and weeds. In addition, studies could investigate its potential as a biopesticide for insect control.
In materials science, further studies could investigate its potential as a dye for various applications such as textiles and paper.
Conclusion
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide has shown promising results in various studies, making it a potential candidate for further research.
Synthesemethoden
N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxy-2-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and a catalytic amount of piperidine to yield 4-ethoxy-2-nitrophenyl-3-(4-methoxyphenyl)propenal. This intermediate is then reacted with acryloyl chloride in the presence of triethylamine to produce N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)acrylamide.
Eigenschaften
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-25-15-9-10-16(17(12-15)20(22)23)19-18(21)11-6-13-4-7-14(24-2)8-5-13/h4-12H,3H2,1-2H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARJWHWUHWWMGH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)
![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-(methylthio)pyrimidine-5-carboxamide](/img/structure/B5401025.png)
![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)
![2-methoxy-N-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5401035.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)ethanesulfonamide](/img/structure/B5401075.png)
